molecular formula C11H15NO2 B1604605 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one CAS No. 35076-36-9

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one

Cat. No.: B1604605
CAS No.: 35076-36-9
M. Wt: 193.24 g/mol
InChI Key: PWLQUVMOVTVBEH-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one (CAS 2125-51-1) features a propan-1-one backbone substituted with a dimethylamino group at the third carbon and a 4-hydroxyphenyl group at the first carbon (Figure 1). Its molecular formula is C₁₁H₁₅NO₂ (MW: 193.24 g/mol without HCl) .

Applications: This compound is a key intermediate in pharmaceutical synthesis. For example, its hydrochloride salt (Figure 2, A2) was used to develop antichlamydial agents with low host cell toxicity .

Properties

IUPAC Name

3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLQUVMOVTVBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276786
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35076-36-9
Record name 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3-Nitro-1-(4-hydroxyphenyl)propan-1-one Intermediate

  • Reagents and Conditions:
    The reaction involves 4-hydroxyphenylacetaldehyde reacting with nitromethane in the presence of a strong base such as potassium hydroxide or sodium hydroxide.
  • Solvent:
    Lower alkanols (C1-C4), typically ethanol or methanol, are used as solvents.
  • Temperature:
    The reaction is initiated at a low temperature (~ -10°C) to control reactivity and then allowed to proceed at ambient temperature (18–28°C).
  • Mechanism:
    This step proceeds via a Henry (nitroaldol) condensation to give the nitro-substituted propanol derivative.

Reduction of Nitro Group to Primary Amine

  • Catalyst:
    Raney nickel is used as the hydrogenation catalyst.
  • Hydrogen Pressure:
    Elevated hydrogen pressure is preferred for efficient reduction, typically 100 to 400 psi, with 200 to 300 psi being optimal. Atmospheric pressure hydrogenation is possible but slower.
  • Temperature:
    The reaction is performed between 0°C and 120°C, with 10°C to 40°C being most suitable. Ambient temperature (~25°C) is often used.
  • Solvent:
    Aqueous lower alkanols such as ethanol-water mixtures are common.
  • Additional Reagents:
    Formaldehyde (as formalin) may be added during hydrogenation to enable simultaneous methylation of the amine formed.
  • Notes:
    The ratio of Raney nickel to nitro compound is typically between 1:1 and 1:4, with 1:2 being common.

Dimethylation of the Primary Amine

  • Method 1: Simultaneous Reduction and Methylation
    Formaldehyde is included in the hydrogenation mixture to methylate the amine as it forms, producing the dimethylamino group in situ.

  • Method 2: Post-Reduction Methylation
    The primary amine is methylated after reduction by reaction with formic acid and formaldehyde (Eschweiler–Clarke methylation). This reaction is typically carried out at reflux temperature using excess reagents as solvent.

  • Outcome:
    This yields 3-(dimethylamino)-1-(4-hydroxyphenyl)propan-1-one or its pharmaceutically acceptable salts.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Solvent Temperature Pressure Notes
Nitroaldol condensation 4-Hydroxyphenylacetaldehyde + nitromethane + KOH/NaOH Ethanol or methanol Start at -10°C, then ambient (18-28°C) Atmospheric Base-catalyzed Henry reaction
Nitro group reduction Raney nickel catalyst + H₂ + formaldehyde (optional) Ethanol/water mixture 10-40°C (ambient) 200-300 psi H₂ Hydrogenation; formaldehyde for methylation
Amine dimethylation (if separate) Formic acid + formaldehyde (Eschweiler–Clarke) Excess formic acid/formaldehyde Reflux (elevated temperature) Atmospheric Post-reduction methylation step

Additional Research Findings and Notes

  • The process can be optimized by controlling the hydrogen pressure and temperature to balance reaction rate and selectivity.
  • The presence of acid (e.g., acetic acid) during reduction can lead to the formation of amine salts, which may be isolated as stable crystalline forms.
  • Polymorphic forms of the hydrochloride salt of the final product can be obtained by recrystallization from ethanol/toluene mixtures or by heating in toluene, affecting storage stability.
  • The reaction sequence can be carried out sequentially in one vessel by including formaldehyde during hydrogenation, simplifying the process and improving efficiency.
  • The use of potassium hydroxide as the base is preferred for the nitroaldol condensation step due to better yields and reaction control.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to replace the dimethylamino group with a halogen.

Major Products

    Oxidation: 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-ol.

    Substitution: 3-(Halogen)-1-(4-hydroxyphenyl)propan-1-one.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is used as an intermediate in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block.

Biology

This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, polymers, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one C₁₁H₁₅NO₂ 193.24 4-hydroxyphenyl, dimethylamino Antichlamydial agent intermediate; low cytotoxicity
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one hydrochloride C₁₂H₁₈ClNO₂ 243.73 4-methoxyphenyl, dimethylamino Building block for pharmaceuticals; methoxy enhances lipophilicity
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride C₁₅H₁₈ClNO 263.76 Naphthalen-1-yl, dimethylamino Intermediate for tuberculosis drug bedaquiline; bulky aromatic improves target binding
Phloretin C₁₅H₁₄O₅ 274.27 2,4,6-trihydroxyphenyl, propanone Natural antioxidant; inhibits cancer cell growth
3-(Dimethylamino)-1-(6-methoxypyridin-3-yl)propan-1-one (Class O) C₁₁H₁₆N₂O₂ 208.26 Pyridyl, methoxy, dimethylamino Tuberculosis drug analog; heterocyclic ring enhances metabolic stability
1-(Benzo[d][1,3]dioxol-4-yl)-3-(dimethylamino)propan-1-one C₁₂H₁₅NO₃ 221.25 Benzodioxole, dimethylamino Synthetic intermediate; fused ring system modulates electronic properties

Research Findings

Bedaquiline intermediates (e.g., naphthalen-1-yl analog) showed efficacy against Mycobacterium tuberculosis due to enhanced hydrophobic interactions .

SAR Insights: Dimethylamino Group: Critical for basicity and interaction with biological targets. Removal or substitution reduces activity in tuberculosis drug analogs . Aromatic Substituents: Larger systems (naphthalene) improve target binding but may increase off-target effects due to lipophilicity .

Biological Activity

3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one is a compound of significant interest in medicinal chemistry and biological research due to its structural features that allow for diverse biological activities. Its unique combination of a dimethylamino group and a hydroxyphenyl moiety positions it as a potential candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 195.25 g/mol
  • Structural Features :
    • Dimethylamino group (N(CH3)2-N(CH_3)_2)
    • Hydroxy group (OH-OH)
    • Propanone backbone

This structure enables the compound to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxy group can form hydrogen bonds, while the dimethylamino group participates in electrostatic interactions, modulating enzyme or receptor activity and leading to various biological effects.

Therapeutic Potential

Research indicates that derivatives of this compound exhibit promising therapeutic properties:

  • Anti-inflammatory Effects : Studies have shown that certain derivatives can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Analgesic Properties : The compound's structural similarity to known analgesics implies it may possess pain-relieving properties, warranting further investigation.

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-oneMethoxy group instead of hydroxyPotentially lower solubility
3-(Dimethylamino)-1-(4-chlorophenyl)propan-1-oneChlorine substitutionAltered receptor affinity
3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-oneNitro groupEnhanced antibacterial activity

The presence of different substituents on the phenyl ring significantly influences the compound's biological activity, highlighting the importance of structural modifications for developing new therapeutics.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties against drug-resistant pathogens. For instance, derivatives were screened against ESKAPE pathogens, showing varying degrees of effectiveness:

  • MIC Values : For certain derivatives, Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro studies have indicated that some derivatives possess anticancer properties. For example, a derivative with a similar structure was tested on A549 human lung cancer cells, demonstrating a reduction in cell viability by up to 63% at specific concentrations . This suggests that structural modifications can enhance anticancer efficacy.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystSolventYield (%)Purity (HPLC)Reference
Claisen-Schmidt (RT)NaOH/EtOHEthanol65–75>95%
Microwave-assistedKF/Al₂O₃DMF82–88>98%

How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features of this compound?

Q. Basic Research Focus

  • ¹H NMR : The 4-hydroxyphenyl proton resonates at δ 6.8–7.2 ppm (doublet, J=8.5 Hz). The dimethylamino group shows a singlet at δ 2.2–2.5 ppm .
  • IR : Stretching frequencies at 1670–1690 cm⁻¹ (C=O ketone) and 3200–3400 cm⁻¹ (O-H phenolic) confirm functional groups .
  • MS : Molecular ion peaks at m/z 207 (M⁺) with fragmentation patterns indicating loss of CH₃ groups from the dimethylamino moiety .

Advanced Consideration :
²D NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions. Time-dependent DFT simulations correlate experimental NMR shifts with electronic environments .

What are the common impurities or by-products encountered during synthesis, and how can they be identified and mitigated?

Q. Basic Research Focus

  • Major Impurities :
    • Unreacted aldehydes : Detected via TLC (Rf ~0.5) and removed by recrystallization in hexane/ethyl acetate .
    • Di-condensation products : Identified by HPLC retention times >15 min .

Advanced Consideration :
LC-MS/MS quantifies trace impurities at ppm levels. Mechanistic studies using kinetic isotope effects (KIE) reveal whether impurities arise from competing nucleophilic pathways .

How does the 4-hydroxyphenyl group influence electronic structure and reactivity compared to substituents like nitro or fluoro?

Q. Advanced Research Focus

  • Electron Donor Effect : The 4-hydroxyphenyl group donates electrons via resonance, reducing ketone electrophilicity compared to electron-withdrawing groups (e.g., nitro in ). DFT calculations show a 0.3 eV lower LUMO energy for nitro derivatives, enhancing reactivity toward nucleophiles .

  • Comparative Reactivity :

    SubstituentC=O Stretching (cm⁻¹)LUMO Energy (eV)
    4-Hydroxyphenyl1675-1.8
    4-Nitrophenyl1695-2.1

What computational methods (e.g., DFT, AIM theory) are suitable for analyzing electronic properties and reactive sites?

Q. Advanced Research Focus

  • DFT : B3LYP/6-31G(d) models predict charge distribution; the carbonyl carbon is the primary electrophilic site (Mulliken charge: +0.45) .
  • AIM Theory : Bond critical points (BCP) between the hydroxyl O and ketone C confirm intramolecular hydrogen bonding, stabilizing the enol tautomer .

Q. Table 2: Computational Results

ParameterDFT ValueAIM Analysis
C=O Bond Length (Å)1.22BCP density: 0.32
O-H∙∙∙O H-bond (Å)1.85BCP confirmed

How can differential pulse voltammetry (DPV) study interactions with biological macromolecules like DNA?

Q. Advanced Research Focus

  • Experimental Setup :
    • Electrode : Glassy carbon electrode modified with DNA.
    • Conditions : Phosphate buffer (pH 7.4), scan rate 50 mV/s.
  • Findings : Oxidation peaks at +0.75 V (guanine) diminish upon compound binding, suggesting intercalation or groove binding. Binding constants (Kb) are calculated via Scatchard plots .

Mechanistic Insight : Hydroxyl and dimethylamino groups facilitate π-π stacking with DNA bases, validated by molecular docking simulations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Dimethylamino)-1-(4-hydroxyphenyl)propan-1-one
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